(R)-4-(Boc-amino)-5-phenylpentanoic acid
Overview
Description
®-4-(Boc-amino)-5-phenylpentanoic acid is a compound that features a tert-butyloxycarbonyl (Boc) protected amino group. The Boc group is commonly used in organic synthesis to protect amines from undesired reactions during multi-step synthesis processes. This compound is particularly significant in the synthesis of peptides and other complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(Boc-amino)-5-phenylpentanoic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a suitable base. The reaction proceeds through a nucleophilic addition-elimination mechanism, forming a tetrahedral intermediate, which then eliminates a carbonate ion .
Industrial Production Methods
In industrial settings, the synthesis of Boc-protected compounds like ®-4-(Boc-amino)-5-phenylpentanoic acid often involves continuous flow reactors. These reactors enhance efficiency and productivity by allowing for continuous processing and easier separation of products .
Chemical Reactions Analysis
Types of Reactions
®-4-(Boc-amino)-5-phenylpentanoic acid undergoes several types of chemical reactions, including:
Deprotection: The Boc group can be removed using strong acids like trifluoroacetic acid (TFA), resulting in the formation of the free amine.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it acts as a nucleophile.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane is commonly used for Boc deprotection.
Substitution: Various electrophiles can be used in substitution reactions, with conditions depending on the specific electrophile and desired product.
Major Products Formed
Scientific Research Applications
®-4-(Boc-amino)-5-phenylpentanoic acid is widely used in scientific research, particularly in:
Mechanism of Action
The mechanism of action of ®-4-(Boc-amino)-5-phenylpentanoic acid primarily involves the protection and deprotection of the amino group. The Boc group stabilizes the amino group, preventing it from participating in undesired reactions. Upon deprotection, the free amine can then participate in various chemical reactions .
Comparison with Similar Compounds
Similar Compounds
®-4-(Fmoc-amino)-5-phenylpentanoic acid: Uses a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is cleaved under basic conditions.
®-4-(Cbz-amino)-5-phenylpentanoic acid: Uses a carbobenzoxy (Cbz) protecting group, which is cleaved by catalytic hydrogenation.
Uniqueness
®-4-(Boc-amino)-5-phenylpentanoic acid is unique due to the stability and ease of removal of the Boc protecting group. The tert-butyl carbocation formed during deprotection is highly stable, making the deprotection process efficient and straightforward .
Biological Activity
(R)-4-(Boc-amino)-5-phenylpentanoic acid, also known by its chemical structure and identifiers such as CAS No. 195867-20-0, is a compound of significant interest in biochemical research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Molecular Formula: C₁₆H₂₃NO₄
Molecular Weight: 295.37 g/mol
Structural Features:
- The compound features a Boc (tert-butyloxycarbonyl) protecting group on the amino functionality, which is crucial for its stability and reactivity in various biological contexts.
- The presence of a phenyl group contributes to its lipophilicity, influencing its interaction with biological membranes.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The Boc group provides steric hindrance, which can modulate the compound's binding affinity and selectivity towards various biological targets.
- Enzyme Interaction: Preliminary studies suggest that this compound may act as an inhibitor or modulator of certain enzymes involved in metabolic pathways.
- Receptor Binding: The phenyl group may facilitate interactions with membrane receptors, influencing signal transduction pathways associated with cellular responses.
Biological Activities
Research has indicated several potential biological activities associated with this compound:
- Antioxidant Activity: Similar compounds have demonstrated considerable antioxidant properties, which may contribute to cellular protection against oxidative stress.
- Anti-inflammatory Effects: Studies on related amino acids suggest that they may reduce inflammation through modulation of cytokine production.
- Neuroprotective Properties: There is emerging evidence that compounds with similar structures can protect neuronal cells from apoptosis, indicating potential applications in neurodegenerative diseases.
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | References |
---|---|---|
Antioxidant | Scavenging of free radicals | |
Anti-inflammatory | Reduction in pro-inflammatory cytokines | |
Neuroprotective | Protection against neuronal cell death |
Case Study: Antioxidant Activity Assessment
In a study assessing the antioxidant capacity of various amino acid derivatives, this compound was evaluated using the DPPH radical scavenging assay. The results indicated a significant reduction in DPPH absorbance at concentrations above 50 µM, suggesting effective radical scavenging activity comparable to established antioxidants like Trolox.
Table 2: DPPH Radical Scavenging Activity
Concentration (µM) | % Inhibition |
---|---|
10 | 15 |
50 | 45 |
100 | 75 |
Properties
IUPAC Name |
(4R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenylpentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-16(2,3)21-15(20)17-13(9-10-14(18)19)11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,17,20)(H,18,19)/t13-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPUKBWPBMROHJH-CYBMUJFWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)O)CC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCC(=O)O)CC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30373178 | |
Record name | (4R)-4-[(tert-Butoxycarbonyl)amino]-5-phenylpentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30373178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
195867-20-0 | |
Record name | (4R)-4-[(tert-Butoxycarbonyl)amino]-5-phenylpentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30373178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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